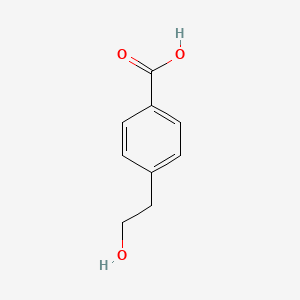

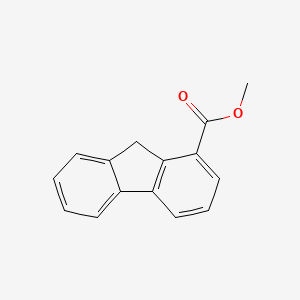

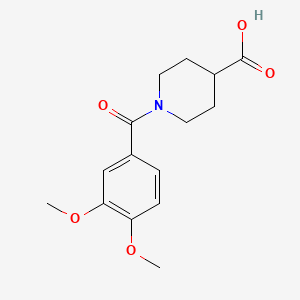

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, also known as DMBCA, is a synthetic organic compound that is used in a variety of scientific research applications. DMBCA has a wide range of biochemical and physiological effects and is a useful tool for studying biochemistry and physiology. It will also discuss the advantages and limitations of using DMBCA in laboratory experiments, as well as potential future directions for research.

科学的研究の応用

Hydrogen Bonding in Proton-Transfer Compounds

Isonipecotamide, closely related to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, forms hydrogen-bonded structures in its anhydrous 1:1 proton-transfer compounds with various benzoic acids. These structures, depending on the type of benzoic acid involved, can be one-dimensional, two-dimensional, or three-dimensional. This study demonstrates the utility of isonipecotamide cation in molecular assembly and highlights the efficacy of specific hydrogen-bonding motifs (Smith & Wermuth, 2010).

Synthesis and Structural Study of Derivatives

3β-Acyloxytropan-3α-carboxylic acid hydrochlorides have been synthesized and studied, demonstrating a consistent preferred conformation in methanol-d4. These compounds show a flattened N8 envelope and distorted chair conformation, with only one mode of proton uptake at the piperidine nitrogen atom. This study provides insights into the structural and biochemical properties of these compounds (Burgos et al., 1992).

Anticancer Agent Synthesis

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This work indicates potential in the field of cancer treatment, with some compounds showing strong anticancer activity (Rehman et al., 2018).

Antileukemic Activity

Novel derivatives of 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone were synthesized and evaluated for antileukemic activity against human leukemic cell lines. Some compounds displayed promising antiproliferative activity, suggesting their potential in leukemia treatment (Vinaya et al., 2012).

Synthesis in Medicinal Chemistry

Methyl 4-aminobenzoate and similar compounds involving this compound derivatives were used in the synthesis of medicinal chemistry compounds. This study highlights the application of these compounds in the development of potential medicinal therapies (Magano et al., 2014).

GPIIb/IIIa Integrin Antagonists

Research on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to this compound, focused on its potential as a potent and orally active fibrinogen receptor antagonist. This work is significant for understanding the molecular mechanisms of antithrombotic treatments (Hayashi et al., 1998).

特性

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKOEWXKEAHTES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352104 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510739-78-3 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。